Benzo[d]thiazol-2-yl(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Overview
Description
Benzo[d]thiazol-2-yl(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N4OS3 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[d]thiazol-2-yl(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]thiazol-2-yl(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Inflammatory Properties
Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Anticancer Activity
Benzothiazole derivatives have been synthesized and tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrate moderate to high activity . Among those, certain compounds are characterized by more potent activity than the standard drug .
Antihypertensive Activity
Benzothiazole derivatives have been observed to have antihypertensive activity .
Antischizophrenia Activity
Benzothiazole derivatives have been observed to have antischizophrenia activity .
Antibacterial Activity
Benzothiazole derivatives have been observed to have antibacterial activity .
Anti-HIV Activity
Benzothiazole derivatives have been observed to have anti-HIV activity .
Analgesic Activity
Benzothiazole derivatives have been observed to have analgesic activity .
Mechanism of Action
Target of Action
The primary targets of this compound are the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication . Bacteria use these pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways . It has been found to be a potent selective inhibitor of the lasB quorum sensing system in Gram-negative bacteria . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to coordinate certain behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors and coordinate host toxic behaviors . The downstream effects include a reduction in biofilm formation, virulence production, and other pathogenesis .
Result of Action
The result of the compound’s action is a disruption in the bacteria’s ability to coordinate certain behaviors . This includes a reduction in biofilm formation, virulence production, and other pathogenesis . In the LasB system, the compound showed promising quorum-sensing inhibitory activities .
Action Environment
The action of this compound can be influenced by environmental factors. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS3/c1-26-13-6-7-15-17(12-13)28-20(22-15)24-10-8-23(9-11-24)19(25)18-21-14-4-2-3-5-16(14)27-18/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJSYDSULXZDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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